molecular formula C22H23N3O4 B4028818 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide

1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B4028818
M. Wt: 393.4 g/mol
InChI Key: OVBIQUZAPKBAPO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide involves multiple steps, typically starting with the formation of the pyrrolidine and piperidine rings. The phenoxyphenyl group is then introduced through a series of reactions involving phenol derivatives. The exact synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups, coupling reactions, and purification steps such as recrystallization .

Chemical Reactions Analysis

1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and piperidine rings play a crucial role in its binding to target proteins, while the phenoxyphenyl group contributes to its overall stability and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c23-21(27)15-10-12-24(13-11-15)19-14-20(26)25(22(19)28)16-6-8-18(9-7-16)29-17-4-2-1-3-5-17/h1-9,15,19H,10-14H2,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBIQUZAPKBAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 3
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 4
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 5
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.